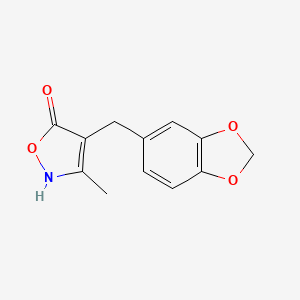
5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, making it a subject of study for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde and a suitable isoxazole precursor in the presence of a base and a solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death . The exact molecular targets and pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Another compound with a similar benzo[d][1,3]dioxole structure, used in ligand synthesis.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is unique due to its combination of the benzo[d][1,3]dioxole and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128156-32-1 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-3,5,13H,4,6H2,1H3 |
InChI-Schlüssel |
ZXRYDOWPIAWFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


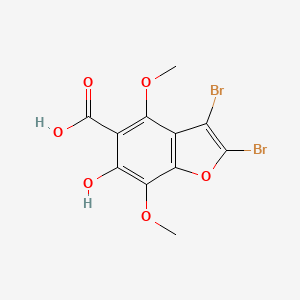
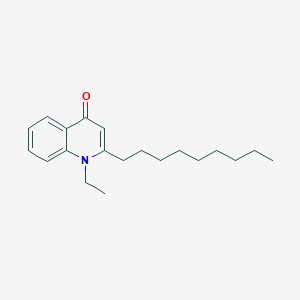
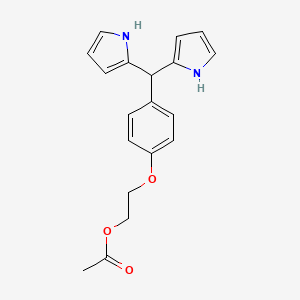
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
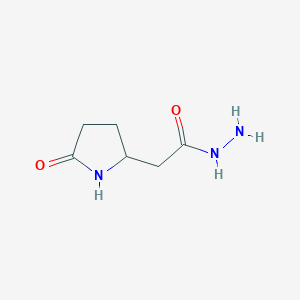
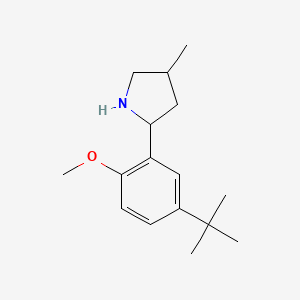


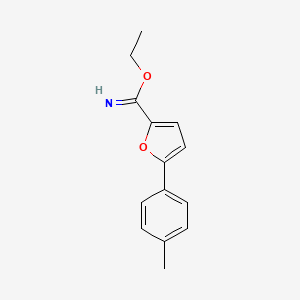
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

